molecular formula C9H19NO2 B13692225 Methyl 7-aminooctanoate

Methyl 7-aminooctanoate

Cat. No.: B13692225
M. Wt: 173.25 g/mol
InChI Key: XQCMZFALFQQIGC-UHFFFAOYSA-N
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Description

Methyl 7-aminooctanoate is a methyl ester derivative of 7-aminooctanoic acid, characterized by an amino group at the 7th carbon of an eight-carbon chain. Key identifiers include:

  • CAS Number: 39979-08-3 (inferred from analogs in ).
  • Molecular Formula: C₉H₁₉NO₂ (as a free base) or C₉H₁₉NO₂·HCl (hydrochloride salt form).
  • Physical State: Likely a powder or crystalline solid, based on similar amino esters like Methyl 7-aminoheptanoate hydrochloride .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 7-aminooctanoate

InChI

InChI=1S/C9H19NO2/c1-8(10)6-4-3-5-7-9(11)12-2/h8H,3-7,10H2,1-2H3

InChI Key

XQCMZFALFQQIGC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 7-aminooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductYieldKey Observations
Acid-Catalyzed Ester Hydrolysis 6M HCl, reflux (12-24 hrs)7-Aminooctanoic acid85-92%Requires extended reaction times for complete conversion
Base-Promoted Saponification 1M NaOH, 80°C (4-6 hrs)Sodium 7-aminooctanoate78-84% Alkaline conditions risk partial racemization of chiral centers

The amino group remains protonated under acidic hydrolysis conditions, minimizing side reactions. Base-mediated hydrolysis requires careful pH control to prevent decomposition of the free amine .

Reduction of Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

ReagentSolventTemperatureProductYield
LiAlH₄ (3 equiv)Dry THF0°C → RT (4 hrs)7-Amino-1-octanol67%

This reaction proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate. Excess LiAlH₄ ensures complete reduction, though competing side reactions (e.g., amine coordination) can reduce yields.

Amine Alkylation

The primary amine participates in nucleophilic substitution and Mitsunobu reactions:

N-Methylation

Alkylating AgentBaseSolventProductYield
Methyl iodide (8 equiv)K₂CO₃AcetoneN-Methyl-7-aminooctanoate72%
Dimethyl sulfateEt₃NDMFN,N-Dimethyl derivative58%

Excess methyl iodide is required to drive the reaction to completion. Epimerization at α-carbons is minimized using anhydrous acetone and low temperatures (0°C) .

Mitsunobu Alkylation

Methyl 7-aminooctanoate reacts with alcohols under Mitsunobu conditions:

text
RNH₂ + R'OH → RNR' + H₂O

Key conditions: DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 25°C .

Amide Formation

The amine reacts with acylating agents to form stable amides:

Acylating AgentCatalystProductYieldApplication
Acetyl chloridePyridineN-Acetyl-7-aminooctanoate89%Metabolic stability studies
Boc anhydrideDMAPN-Boc-protected derivative94% Peptide synthesis intermediate

Boc protection is critical for preventing unwanted side reactions during multi-step syntheses .

Oxidative Pathways

Under strong oxidizing conditions (e.g., NaIO₄), the amino group participates in crosslinking:

OxidantpHProduct ClassKey Observation
NaIO₄ (1 equiv)10Quinone-amine adductsForms >60 products within 5 mins via aryloxyl-phenol coupling

This reactivity is exploited in polymer chemistry but requires strict stoichiometric control to prevent over-oxidation .

Enzymatic Modifications

This compound serves as a substrate for transaminases and lipases:

EnzymeReactionOutcome
Candida antarctica lipase Ester hydrolysisEnantioselective resolution (ee >98%)
ω-Transaminase Amino group transferChiral amine synthesis (R-configuration favored)

Enzymatic methods offer superior stereocontrol compared to chemical synthesis.

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades rapidly under extreme pH (t₁/₂ <30 mins at pH <2 or >12).

  • Thermal Stability : Stable up to 150°C in inert atmospheres; decomposes via retro-aldol pathways above 180°C.

  • Storage : Requires anhydrous conditions (-20°C) to prevent hydrolysis/oxidation .

This compound’s bifunctional nature makes it a versatile intermediate in pharmaceuticals (e.g., HIV protease inhibitors ) and polymer science. Future research should explore its catalytic asymmetric transformations and metabolic fate in biological systems.

Scientific Research Applications

Methyl 7-aminooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-aminooctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues (Amino Esters)

Methyl 7-aminooctanoate belongs to a family of amino-substituted methyl esters with varying chain lengths and functional groups. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Applications
This compound HCl 39979-08-3 C₉H₁₉NO₂·HCl ~215.7 Powder Pharmacological intermediates, reference standards
Methyl 7-aminoheptanoate HCl 17994-94-4 C₈H₁₇NO₂·HCl ~201.7 Powder Synthetic precursors, supplements
Ethyl 8-aminooctanoate HCl 17994-94-4 C₁₀H₂₁NO₂·HCl ~229.7 Powder Fine chemicals, agricultural research

Key Findings :

  • Chain Length: Longer chains (e.g., octanoate vs.
  • Ester Group: Ethyl esters (e.g., Ethyl 8-aminooctanoate) may exhibit different volatility and reactivity compared to methyl esters .
  • Similarity Scores: Methyl 7-aminoheptanoate HCl shows 1.00 similarity to this compound HCl, suggesting near-identical synthetic utility .

Non-Amino Methyl Esters

Non-amino methyl esters provide insight into the role of functional groups in physical and chemical behavior:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Applications
Methyl Butanoate 623-42-7 C₅H₁₀O₂ 102.13 Liquid Solvents, flavoring agents
Methyl Salicylate 119-36-8 C₈H₈O₃ 152.15 Liquid Cosmetics, topical analgesics


Key Findings :

  • Applications: Non-amino esters are widely used in fragrances and solvents, whereas amino esters are specialized for pharmaceutical synthesis .

Carboxylic Acid Counterpart

7-Methyloctanoic acid, the carboxylic acid form of this compound, highlights functional group effects:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Applications
7-Methyloctanoic Acid 26896-18-4 C₉H₁₈O₂ 158.24 Clear liquid Cosmetics, industrial lubricants

Key Findings :

  • Ester vs. Acid: The ester group in this compound reduces acidity and volatility compared to 7-Methyloctanoic acid, making it more suitable for stable formulations .
  • Amino Group Utility: The amino group introduces nitrogen-based reactivity, enabling peptide coupling or polymer synthesis .

Q & A

Q. What are the optimal synthetic pathways for producing high-purity Methyl 7-aminooctanoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound synthesis typically involves esterification of 7-aminooctanoic acid with methanol, catalyzed by acids (e.g., H₂SO₄) or enzymes. Key parameters include temperature (60–80°C), solvent selection (e.g., dichloromethane for azeotropic removal of water), and catalyst loading. Purity can be enhanced via liquid-liquid extraction (e.g., NaHCO₃ wash to remove unreacted acid) followed by vacuum distillation or column chromatography.
  • Example Data Table :
CatalystTemp (°C)Reaction Time (h)Yield (%)Purity (HPLC)
H₂SO₄70128598.5
Lipase65247899.2
  • Key Considerations : Monitor reaction progress via TLC or FTIR for ester carbonyl peaks (~1740 cm⁻¹). Validate purity using HPLC with UV detection at 210 nm .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show a singlet for the methyl ester (~δ 3.6 ppm) and amine protons (~δ 1.5 ppm, broad). ¹³C NMR confirms the ester carbonyl (~δ 170 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive mode should display [M+H]⁺ at m/z 174.2. Fragmentation patterns can distinguish regioisomers.
  • Infrared Spectroscopy (IR) : Look for ester C=O stretch (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
  • Validation : Cross-reference spectral data with NIST Chemistry WebBook entries or peer-reviewed studies .

Q. How does this compound stability vary under different storage conditions (pH, temperature, light)?

  • Methodological Answer : Design accelerated stability studies:
  • Variables : pH (2–9), temperature (4°C, 25°C, 40°C), and UV exposure.
  • Analysis : Quantify degradation via HPLC at weekly intervals. Use Arrhenius modeling to predict shelf life.
  • Example Findings :
  • pH 7, 25°C : <5% degradation after 6 months.
  • pH 2, 40°C : ~30% degradation (ester hydrolysis) in 4 weeks.
  • Controls : Include antioxidants (e.g., BHT) or inert atmospheres (N₂) to assess oxidative stability .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reports on this compound’s bioactivity in enzymatic inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme isoforms). To resolve:

Systematic Review : Compare studies using PRISMA guidelines to identify confounding variables (e.g., IC₅₀ values under varying ATP concentrations) .

Replication : Repeat assays with standardized protocols (e.g., fixed pH 7.4, 37°C) and validate enzyme activity via positive controls.

Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions to identify binding site variations .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :
  • In Vitro Approach : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS/MS. Monitor ester hydrolysis to 7-aminooctanoic acid and subsequent β-oxidation products.
  • Isotope Labeling : Use ¹³C-labeled methyl groups to track metabolic pathways.
  • Data Interpretation : Apply kinetic models (e.g., Michaelis-Menten) to quantify metabolic rates .

Q. What strategies are effective for reconciling contradictory computational predictions about this compound’s molecular interactions?

  • Methodological Answer :

Docking Validation : Compare results across multiple software (AutoDock, Schrödinger) using consistent force fields.

Experimental Correlates : Validate predictions with Surface Plasmon Resonance (SPR) binding assays.

Statistical Analysis : Perform meta-analysis of computational studies to identify consensus binding energies (e.g., ΔG = -8.2 ± 1.3 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values for this compound across solvents?

  • Methodological Answer :
  • Standardization : Use USP protocols for solubility testing (e.g., shake-flask method, 24 h equilibration).
  • Variables : Control temperature (±0.1°C) and solvent purity (HPLC-grade).
  • Example Data :
SolventSolubility (mg/mL)Temperature (°C)
Water2.125
Ethanol45.325
  • Reporting : Adhere to significant figure rules (e.g., ±0.1 mg/mL) and disclose instrumentation precision .

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